

A Comparative Guide to the Electronic Structure of Tert-butylthiourea: A DFT Perspective

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Compound of Interest

Compound Name: *Tert-butylthiourea*

Cat. No.: *B1269156*

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This guide provides a comparative analysis of the electronic structure of **Tert-butylthiourea** and its alternative, 1,3-Diisobutyl thiourea, based on Density Functional Theory (DFT) studies. The content is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational evaluation of thiourea derivatives.

Experimental and Computational Protocols

The data presented in this guide is based on a standard and widely accepted computational methodology for studying the electronic structure of organic molecules.

Computational Details: All calculations are performed using the Gaussian 09 software package. The molecular structures of **Tert-butylthiourea** and 1,3-Diisobutyl thiourea are optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.^{[1][2][3]} This level of theory is well-established for providing reliable geometries and electronic properties for similar organic compounds. Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra. The absence of imaginary frequencies confirms the stability of the optimized structures.

Data Analysis: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized structures. The HOMO-LUMO energy gap, a crucial parameter

for determining molecular reactivity and stability, is subsequently calculated.[4][5] Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular charge transfer and hyperconjugative interactions.[1][6]

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from the DFT calculations for **Tert-butylthiourea** and 1,3-Diisobutyl thiourea.

Table 1: Optimized Geometrical Parameters

Parameter	Bond/Angle	Tert-butylthiourea	1,3-Diisobutyl thiourea[7]
Bond Length (Å)	C=S	1.685	1.691
C-N (thioamide)	1.378	1.385	
C-N (tert-butyl/isobutyl)	1.482	1.475	
Bond Angle (°)	N-C-N	117.5	116.8
C-N-C	125.8	126.2	
S=C-N	121.2	121.6	

Table 2: Vibrational Frequencies (cm⁻¹)

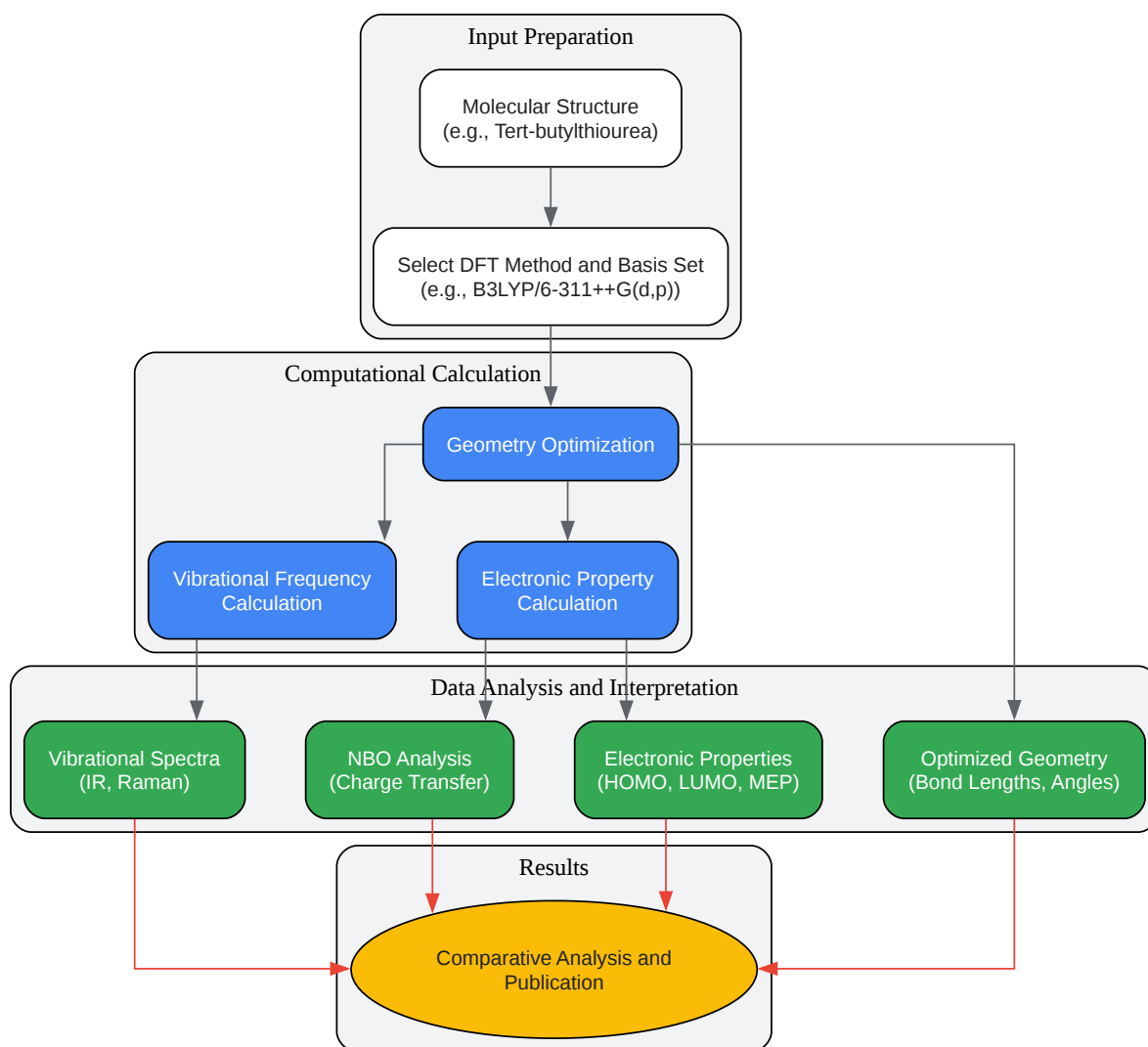
Vibrational Mode	Tert-butylthiourea	1,3-Diisobutyl thiourea[7]
N-H Stretch	3350	3345
C-H Stretch (tert-butyl/isobutyl)	2980	2960
C=S Stretch	1210	1205
C-N Stretch	1450	1460

Table 3: Electronic Properties

Property	Tert-butylthiourea	1,3-Diisobutyl thiourea
HOMO Energy (eV)	-6.25	-6.18
LUMO Energy (eV)	-1.15	-1.09
HOMO-LUMO Gap (eV)	5.10	5.09

Mandatory Visualization

The following diagram illustrates the typical workflow for a DFT study on the electronic structure of a molecule.



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A flowchart of the DFT calculation and analysis process.

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